tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method includes the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like Dess-Martin periodinane for oxidation reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate can undergo oxidation reactions, often using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds .
Biology and Medicine: Its rigid structure can enhance the binding affinity and selectivity of drug candidates for their biological targets .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with unique mechanical and chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate in biological systems is not well-documented. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in the development of new materials .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(13)5-4-9(14)8-12/h4-8H2,1-3H3 |
InChI Key |
FOMAZBUASADAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(=O)C2 |
Origin of Product |
United States |
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